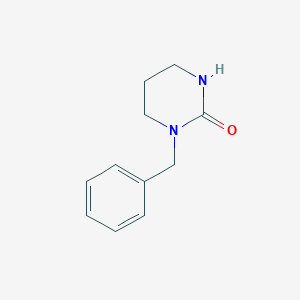

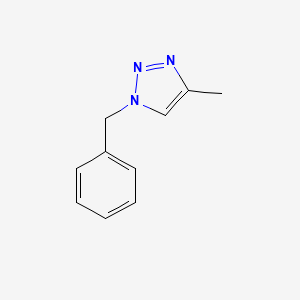

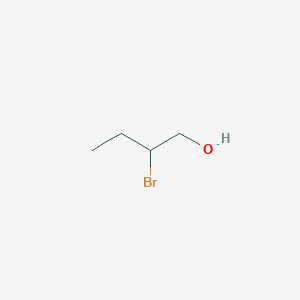

![molecular formula C7H10O2 B1282416 8-Oxabicyclo[3.2.1]octan-3-one CAS No. 77745-32-5](/img/structure/B1282416.png)

8-Oxabicyclo[3.2.1]octan-3-one

Descripción general

Descripción

Enantioselective Synthesis of 8-Oxabicyclo[3.2.1]octane Derivatives

The asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been successfully achieved through a [3+2]-cycloaddition process involving platinum-containing carbonyl ylides and vinyl ethers. This method, utilizing PtCl(2)-Walphos and AgSbF(6), yields products with high enantiomeric excesses, demonstrating its potential for producing synthetically useful derivatives .

Oxidative Etherification and Synthesis of Enantiomers

A novel oxidative cyclo-etherification method has been developed to synthesize both enantiomers of 8-oxabicyclo[3.2.1]oct-3-en-2-one. This process, which employs Koser's reagent, has been used to expedite the transformation of one enantiomer into (+)-sundiversifolide, showcasing the versatility of this approach in synthetic applications .

Marine Natural Products and Dictyoxetane Core Synthesis

Research into the synthesis of marine natural products has led to the preparation of tricyclic epoxy alcohols and aminated derivatives from 8-oxabicyclo[3.2.1]oct-6-en-3-one. The structural confirmation of key intermediates by X-ray crystal diffraction and the evaluation of biological activities highlight the significance of these compounds in the field of marine natural products .

Enantioselective Deprotonation and Cocaine Analogues

The enantioselective deprotonation of 8-oxabicyclo[3.2.1]octan-3-one has been utilized to synthesize chiral lithium enolates, which are further converted into 8-oxa-norcocaines and 8-oxa-pseudonorcocaines. These cocaine analogues exhibit good enantiomeric excesses, indicating the effectiveness of this synthetic route .

Reductive and Acid-Catalyzed Ring Opening

The compound 8-oxabicyclo[5.1.0]octa-2,4-diene has been obtained from cycloheptatriene and subjected to reductive and acid-catalyzed ring-opening reactions. This process results in a mixture of isomeric cycloheptadienediols and demonstrates the potential for isomerization to cycloptadienone .

Synthesis of Substituted 8-Oxabicyclo[3.2.1]octanes

The synthesis of polyhydroxylated 8-oxabicyclo[3.2.1]octanes and related tricyclic structures has been described. These compounds, which are synthesized from tetrachlorocyclopropene and furan, serve as synthetic blocks for bioactive molecules and have shown potential in antitumor and glycosidase inhibitor activities .

Novel Syntheses of 8-Oxabicyclo[3.2.1]octan-2-one

Two new synthetic routes for 8-oxabicyclo[3.2.1]octan-2-one have been developed, providing access to this key intermediate in preparative amounts. The subsequent conversion to α,β-unsaturated ketones and cyclization to furanocycloheptanols with unique substitution patterns demonstrates the utility of these syntheses .

Enantioselective Construction of 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane scaffold, central to tropane alkaloids, has been the focus of stereoselective synthesis research. Various methodologies have been compiled, highlighting the importance of stereochemical control in the construction of this bicyclic architecture .

Asymmetric Synthesis of Polyoxygenated Building Blocks

The asymmetric synthesis of chiral building blocks using 8-oxabicyclo[3.2.1]oct-6-en-3-ones has been explored. These scaffolds have been utilized in non-aldol approaches to prepare chiral building blocks, with strategies including asymmetric cycloaddition and desymmetrization protocols .

Cycloaddition in Water

The synthesis of 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one has been achieved through a [4+3] cycloaddition in water. This process, involving sulfuryl chloride and cycloaddition, highlights the potential for environmentally friendly synthetic routes .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

8-Oxabicyclo[3.2.1]octan-3-one serves as a key intermediate in various synthetic pathways. Novel syntheses of this compound have been developed, enhancing its availability for preparative purposes. These methods facilitate the conversion of 8-oxabicyclo[3.2.1]octan-3-one into α,β-unsaturated ketones and further into furanocycloheptanols with unique substitution patterns (Hopf & Abhilash, 2009). Additionally, its derivatives are synthesized through asymmetric [3+2]-cycloaddition reactions, yielding products with high enantiomeric excess, making them valuable in chiral synthesis (Ishida, Kusama, & Iwasawa, 2010).

Applications in Natural Product Synthesis

8-Oxabicyclo[3.2.1]octan-3-one derivatives are crucial in natural product synthesis. The cleavage of the ether bridge in these derivatives has been explored to generate polysubstituted cycloheptenones, which are fundamental in constructing guaianolides and pseudoguaianolides, essential structures in various natural products (Rubinger & Mann, 1999). Furthermore, these compounds are used in the synthesis of polyfunctional glycosyl derivatives, which are significant in mimicking the structure of natural molecules like pyrans or furans (Ievlev et al., 2016).

Utility in Asymmetric Synthesis

The compound plays a significant role in asymmetric synthesis. For example, its derivatives have been employed in the enantioselective preparation of various chiral building blocks, crucial in modern natural product synthesis. These methods include asymmetric cycloaddition, desymmetrization protocols, and racemic switch operations (Hartung & Hoffmann, 2004).

Potential Bioactive Molecule Building Blocks

The synthesis of new polyhydroxylated 8-oxabicyclo[3.2.1]octanes and related compounds has been reported, suggesting their potential as synthetic blocks for bioactive molecules. These structures, with various substitutions and new stereocenters, resemble certain molecules with antitumor and glycosidase inhibitors activity, demonstrating their potential biomedical applications (Khlevin et al., 2012).

Exploring Structural and Conformational Properties

Studies have also been conducted to understand the structural and conformational aspects of 8-oxabicyclo[3.2.1]octan-3-one derivatives. These studies provide insights into the molecular properties and potential reactivity of these compounds, crucial for designing specific synthetic strategies and understanding their behavior in complex chemical reactions (Iriepa et al., 2003).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Direcciones Futuras

The future directions for the study of 8-Oxabicyclo[3.2.1]octan-3-one could involve further exploration of its synthesis methods, as well as its potential applications. The compound’s central core is similar to that of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner could be a promising area of study .

Mecanismo De Acción

Target of Action

The primary targets of 8-Oxabicyclo[32It’s known that this compound is a key intermediate in the synthesis of various natural products , suggesting it may interact with a variety of biological targets.

Mode of Action

8-Oxabicyclo[3.2.1]octan-3-one is primarily used as a synthetic intermediate in chemical reactions . Its mode of action in these reactions involves serving as a substrate for various transformations, such as the Baeyer-Villiger oxidation . The regioselectivity of this oxidation is markedly affected by the electronic properties of substituents at position α or β to the carbonyl function .

Biochemical Pathways

8-Oxabicyclo[3.2.1]octan-3-one is involved in several synthetic pathways. For instance, it can be prepared via gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . The resultant compounds could then undergo interrupted Nazarov cyclization .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Oxabicyclo[32Its molecular weight of 12616 suggests it may have favorable absorption and distribution characteristics, as smaller molecules generally have better bioavailability.

Result of Action

The molecular and cellular effects of 8-Oxabicyclo[32Its derivatives have been used in the synthesis of various natural products , some of which show interesting biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Oxabicyclo[3.2.1]octan-3-one. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen exposure may affect its stability. Additionally, the regioselectivity of its oxidation with trifluoroperacetic acid is affected by the electronic properties of substituents , indicating that the presence of other chemical species can influence its reactivity.

Propiedades

IUPAC Name |

8-oxabicyclo[3.2.1]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-5-3-6-1-2-7(4-5)9-6/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUJGUIPMCLRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70525311 | |

| Record name | 8-Oxabicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxabicyclo[3.2.1]octan-3-one | |

CAS RN |

77745-32-5 | |

| Record name | 8-Oxabicyclo[3.2.1]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-oxabicyclo[3.2.1]octan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why are 8-oxabicyclo[3.2.1]octan-3-one derivatives considered valuable intermediates in organic synthesis?

A1: These compounds are attractive synthetic intermediates due to their rigid bicyclic structure and the presence of multiple reactive sites. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures. For example, they can be readily transformed into polysubstituted cycloheptenones by cleaving the ether bridge [, ].

Q2: What is a notable application of 8-oxabicyclo[3.2.1]octan-3-one derivatives in natural product synthesis?

A2: Researchers have successfully utilized these compounds to construct the core skeletons of guaianolides and pseudoguaianolides, two classes of naturally occurring sesquiterpene lactones with a wide range of biological activities [, , ].

Q3: How can the ether bridge in 8-oxabicyclo[3.2.1]octan-3-one derivatives be cleaved?

A3: Several methods have been explored for the cleavage of the ether bridge, including:

- Treatment with zirconium tetrachloride (ZrCl4) and triethylamine in dichloromethane or 1,2-dichloroethane [, ]. This reaction leads to the formation of polysubstituted cycloheptenones.

- Reaction with lithium diisopropylamide and trimethylsilyl triflate []. This method also yields cycloheptenones.

- Treatment with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine []. This reaction pathway generates tropones from 8-oxabicyclo[3.2.1]oct-6-en-3-ones or 1,6-bis(trimethylsiloxy)-1,3-cycloheptadienes from their hydrogenated counterparts.

Q4: Can you elaborate on the regioselectivity of the Baeyer-Villiger oxidation of 8-oxabicyclo[3.2.1]octan-3-ones?

A4: Research indicates that the regioselectivity of the Baeyer-Villiger oxidation in these systems is influenced by the nature of the substituents attached to the bicyclic core []. Further investigations are ongoing to fully elucidate the factors governing this selectivity.

Q5: Have 8-oxabicyclo[3.2.1]octan-3-one derivatives been investigated for their catalytic properties?

A5: Yes, certain derivatives, particularly 2-substituted-2,4-dimethyl-8-oxabicyclo[3.2.1]octan-3-ones, have demonstrated potential as catalysts in the asymmetric epoxidation of alkenes [, , ]. This reaction utilizes Oxone® as the primary oxidant and can achieve enantiomeric excesses (ee) ranging from 59-68% [].

Q6: Are there any studies exploring the structure-activity relationships (SAR) of 8-oxabicyclo[3.2.1]octan-3-one derivatives?

A6: Research on SAR is ongoing. One study examined the impact of various substituents at the 2-position on the catalytic activity of 2,4-dimethyl-8-oxabicyclo[3.2.1]octan-3-ones in asymmetric epoxidation reactions []. Additionally, modifications of 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one with different aliphatic and aromatic groups were investigated for their herbicidal activity, revealing the influence of substituents on biological activity [, ].

Q7: What analytical techniques have been employed to characterize 8-oxabicyclo[3.2.1]octan-3-one derivatives?

A7: A variety of analytical methods are commonly used to study these compounds, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR have been instrumental in determining the relative stereochemistry of diastereomers [] and elucidating the structures of newly synthesized derivatives [, ].

- X-ray crystallography: This technique has provided detailed insights into the three-dimensional structures and conformations of these molecules [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

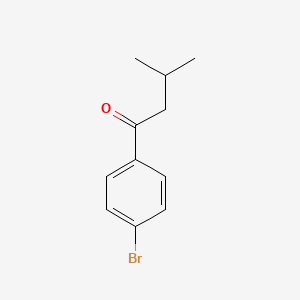

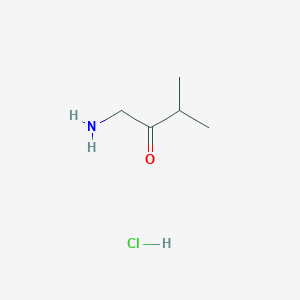

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)

![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)